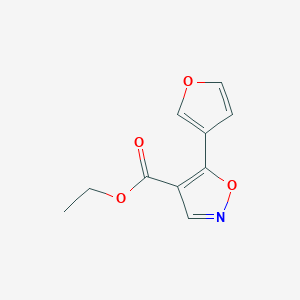

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate

Overview

Description

“Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate” is a chemical compound .

Synthesis Analysis

There are various methods for synthesizing polysubstituted furans, such as the one you mentioned. One method involves the reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . Another method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Chemical Reactions Analysis

Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .Scientific Research Applications

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Application : Furan derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .

- Method : The synthesis of active pharmaceutical ingredients is illustrated in Scheme 2 .

- Results : The article discusses the spectacular range of compounds that can be economically synthesized from biomass via Furan Platform Chemicals (FPCs) .

-

Synthesis of Polysubstituted Furan-3(4)-Carboxylates

- Application : Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile .

- Method : A similar reaction of oxobutanoate with ethyl cyanoacetate in the presence of Et3N afforded diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in 92% yield .

- Results : The microreview analyzes and summarizes data on methods of synthesis of monocyclic polysubstituted furan-3(4)-carboxylates .

-

Synthesis of 5-(Furan-3-yl)Barbiturate and 5-(Furan-3-yl)Thiobarbiturate Derivatives

- Application : An effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .

- Method : The synthesis is achieved through a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .

- Results : The paper reports on the successful synthesis of these derivatives .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Application : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .

- Method : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Regiospecific Synthesis of Polysubstituted Furans with Mono- to Tricarboxylates

- Application : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .

- Method : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates .

- Results : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Application : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed .

- Method : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Regiospecific Synthesis of Polysubstituted Furans with Mono- to Tricarboxylates

- Application : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .

- Method : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates .

- Results : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .

Future Directions

Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active drug molecules . The development of efficient methods for their preparation has been an important research area in organic chemistry .

properties

IUPAC Name |

ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-14-10(12)8-5-11-15-9(8)7-3-4-13-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITXDQDECAISCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)

![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)

![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)

![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)